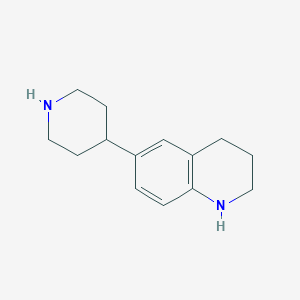

6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline

Description

Properties

IUPAC Name |

6-piperidin-4-yl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-13-10-12(3-4-14(13)16-7-1)11-5-8-15-9-6-11/h3-4,10-11,15-16H,1-2,5-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBCDWNBSRTCDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C3CCNCC3)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperidine derivatives with quinoline precursors in the presence of catalysts such as palladium or rhodium complexes. The reaction conditions often include elevated temperatures and the use of solvents like toluene or ethanol to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis. The choice of catalysts and solvents is optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into more saturated derivatives using hydrogenation catalysts such as palladium on carbon.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Saturated tetrahydroquinoline derivatives.

Substitution: Various substituted tetrahydroquinoline derivatives depending on the reagents used.

Scientific Research Applications

6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant agent.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets in biological systems. It may act as an agonist or antagonist at various receptors, influencing neurotransmitter pathways. The compound’s effects are mediated through binding to receptors such as serotonin or dopamine receptors, leading to changes in cellular signaling and physiological responses .

Comparison with Similar Compounds

Key Observations :

- Synthetic Challenges: Introducing cyclic amines (e.g., piperidin-4-yl) via reductive amination often results in low yields due to steric hindrance and poor reactivity of ketones like piperidinone .

- Substituent Effects: Bromination at the 6-position (compound 61) modifies electronic properties but requires harsh reagents like NBS . Methyl groups at the 2-position (e.g., 2-R-THQ derivatives) are easier to introduce via alkyllithium addition to quinoline, followed by reduction .

Pharmacological Implications

Key Observations :

- 6-Piperidin-4-yl vs. 1-Substituted Piperidine : The 6-position substitution directly influences target engagement, while 1-substituted piperidines (e.g., compound 58) may enhance pharmacokinetic properties like solubility and stability .

- 2-Alkyl vs. 6-Piperidinyl : 2-Alkyl substituents (e.g., ethyl, isopropyl) improve lithiation efficiency for further functionalization but may reduce synthetic scope due to steric effects .

Physicochemical and Stability Properties

- Oxidation Sensitivity: 1,2,3,4-Tetrahydroquinoline derivatives are prone to oxidation to quinoline under catalytic conditions. For example, oxidation of THQ with H₂O₂ yields 8% quinoline, while molecular oxygen requires higher temperatures .

- Synthetic Yields : The 6-piperidin-4-yl derivative is synthesized in moderate yields (40–48%) via reductive amination, whereas 2-alkyl-THQ derivatives achieve higher yields (56–74%) via alkyllithium addition .

Biological Activity

6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, drawing on various studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with tetrahydroquinoline precursors. The process often employs coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxylic groups for acylation reactions .

Antioxidant Properties

A study evaluated the antioxidant activity of various tetrahydroquinoline derivatives, including this compound. The compound demonstrated significant inhibition of albumin denaturation and antitryptic activity in vitro. These results suggest its potential as an antioxidant agent .

Anticancer Activity

Research has shown that derivatives of tetrahydroquinoline exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures were tested against melanoma and breast cancer cells, revealing notable cytotoxicity. The structure-activity relationship (SAR) indicated that the presence of specific substituents on the quinoline moiety enhances anticancer activity .

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung) | 2.2 | Induces apoptosis |

| Compound B | MDA-MB-231 (Breast) | 1.5 | Inhibits tubulin polymerization |

| This compound | Colo-829 (Melanoma) | 0.17 | Cytotoxicity via apoptosis |

Neuroprotective Effects

In a model of neuropathic pain using rats, derivatives of this compound were shown to reverse thermal hyperalgesia at doses as low as 30 mg/kg. This suggests potential applications in treating conditions associated with chronic pain and neurodegeneration .

Case Study 1: Bradycardic Activity

A series of studies focused on the bradycardic effects of tetrahydroquinoline derivatives in isolated guinea pig atria demonstrated that modifications on the benzyl moiety significantly influenced the potency of these compounds as bradycardic agents. Notably, compound 11e exhibited potent specific bradycardic activity .

Case Study 2: Antimalarial Activity

Recent investigations into piperidine-containing quinoline analogues revealed nanomolar activity against Plasmodium falciparum strains. Compounds derived from tetrahydroquinoline showed promise as antimalarial agents without exhibiting cytotoxicity in tested models .

Q & A

Basic Research Questions

Q. What are common synthetic methodologies for preparing 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline derivatives?

- Methodological Answer :

- Reductive Amination : React 1,2,3,4-tetrahydroquinoline with piperidin-4-one derivatives (e.g., 1-methylpiperidin-4-one) using sodium triacetoxyborohydride (STAB) and acetic acid in dichloromethane. Purify via column chromatography (e.g., compound 58 in ).

- Bromination : Treat substituted tetrahydroquinoline derivatives with N-bromosuccinimide (NBS) in DMF to introduce bromine at position 6 (e.g., compound 61).

- Spirocyclic Derivatives : Use tert-butyl oxopiperidine carboxylates for nucleophilic substitution reactions to form tert-butyl-protected intermediates (e.g., compounds 59 and 60).

Q. How can the purity and structural integrity of this compound derivatives be validated?

- Methodological Answer :

- NMR Spectroscopy : Analyze NMR shifts to confirm substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm and piperidine protons at δ 1.5–3.0 ppm).

- Mass Spectrometry (MS) : Use ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H] for compound 58 at m/z 245.2).

- IR Spectroscopy : Confirm functional groups (e.g., amide C=O stretches at 1650–1700 cm).

Q. What safety protocols should be followed when handling this compound derivatives?

- Methodological Answer :

- Inhalation/Contact : Use fume hoods and PPE (gloves, lab coats). If exposed, rinse skin/eyes with water for 15 minutes and seek medical attention.

- Waste Disposal : Neutralize acidic or basic residues before disposal. Follow institutional guidelines for halogenated waste (e.g., brominated derivatives).

Advanced Research Questions

Q. How can stereochemical conformation impact the biological activity of this compound derivatives?

- Methodological Answer :

- X-ray Crystallography : Determine absolute configuration (e.g., (4R)-4-(Biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline adopts a half-chair conformation with axial biphenyl orientation).

- Enantioselective Synthesis : Use Brønsted acid catalysts (e.g., chiral phosphoric acids) for asymmetric transfer hydrogenation to access enantiopure intermediates .

Q. How can researchers address contradictions in spectral data interpretation (e.g., low-intensity molecular ions in MS)?

- Methodological Answer :

- Cross-Validation : Combine GC-MS with high-resolution MS (HRMS) to confirm molecular weight (e.g., compounds 3a-l in showed <8% molecular ion intensity, requiring HRMS for validation).

- Alternative Ionization : Use ESI or APCI instead of electron ionization (EI) to enhance ion stability.

Q. What strategies optimize reaction yields for challenging substitutions (e.g., bromination at position 6)?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Catalyst Screening : Test Lewis acids (e.g., FeCl) or radical initiators (e.g., AIBN) for regioselective bromination.

Q. How can computational modeling predict the pharmacological profile of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate interactions with target receptors (e.g., dopamine or serotonin transporters).

- QSAR Models : Corporate substituent electronic parameters (Hammett σ) to predict bioactivity trends.

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.